Acetamide,N-[5-[bis(2-methoxyethyl)amino]-2-[2-(2-iodo-4,6-dinitrophenyl)diazenyl]-4-methoxyphenyl]-
Description
The compound Acetamide,N-[5-[bis(2-methoxyethyl)amino]-2-[2-(2-iodo-4,6-dinitrophenyl)diazenyl]-4-methoxyphenyl]- is a highly substituted acetamide derivative characterized by a complex aromatic backbone. Its structure includes:
- A diazenyl (azo) group linking the central phenyl ring to a 2-iodo-4,6-dinitrophenyl moiety.
- Bis(2-methoxyethyl)amino and methoxy substituents on the central phenyl ring.
- An acetamide functional group at the N-terminus.
Properties
CAS No. |
62607-26-5 |
|---|---|
Molecular Formula |
C21H25IN6O8 |
Molecular Weight |
616.4 g/mol |
IUPAC Name |
N-[5-[bis(2-methoxyethyl)amino]-2-[(2-iodo-4,6-dinitrophenyl)diazenyl]-4-methoxyphenyl]acetamide |
InChI |
InChI=1S/C21H25IN6O8/c1-13(29)23-16-11-18(26(5-7-34-2)6-8-35-3)20(36-4)12-17(16)24-25-21-15(22)9-14(27(30)31)10-19(21)28(32)33/h9-12H,5-8H2,1-4H3,(H,23,29) |
InChI Key |
SMHNZXAPRVGABZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2I)[N+](=O)[O-])[N+](=O)[O-])OC)N(CCOC)CCOC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of such azo compounds generally proceeds through the following key steps:
Diazotization of an aromatic amine : The aromatic amine precursor containing the 2-iodo-4,6-dinitrophenyl group is first converted into a diazonium salt by treatment with nitrous acid under acidic conditions at low temperature.
Azo coupling reaction : The diazonium salt is then coupled with a suitably substituted aromatic compound containing the bis(2-methoxyethyl)amino and methoxy groups on the phenyl ring. This coupling forms the azo (-N=N-) linkage.
Acetamide formation : The amino group on the substituted phenyl ring is typically acetylated to form the acetamide functionality, often using acetic anhydride or acetyl chloride under controlled conditions.
Specific Preparation Details
While direct literature on the exact compound with the 2-iodo-4,6-dinitrophenyl azo moiety is scarce, closely related compounds such as N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]acetamide (Disperse Blue 291) have well-documented synthesis routes that can be adapted for the iodo derivative by substituting the bromo group with iodine.
Starting materials : The key starting materials include 2-iodo-4,6-dinitroaniline (for diazotization) and 5-bis(2-methoxyethyl)amino-4-methoxyaniline or its phenol analog for azo coupling.
Diazotization : The 2-iodo-4,6-dinitroaniline is dissolved in dilute hydrochloric acid and cooled to 0-5°C. Sodium nitrite solution is added dropwise to form the diazonium salt.
Coupling reaction : The diazonium salt solution is slowly added to a cold solution of the coupling component (bearing bis(2-methoxyethyl)amino and methoxy groups) in alkaline medium (pH ~8-9) to facilitate electrophilic aromatic substitution at the activated position.
Acetylation : The resulting azo compound with a free amino group is acetylated using acetic anhydride to yield the acetamide derivative.
Reaction Conditions and Yields
| Step | Reagents & Conditions | Typical Yield (%) | Notes |
|---|---|---|---|
| Diazotization | NaNO2, HCl, 0-5°C | ~90 | Maintain low temperature to stabilize diazonium salt |
| Azo Coupling | Alkaline medium (NaOH or Na2CO3), 0-10°C | 70-85 | pH control critical for selectivity |
| Acetylation | Acetic anhydride, room temperature, 1-2 hours | 80-90 | Purification by recrystallization |
Analytical and Purification Techniques
Purification : The crude product is purified by recrystallization from suitable solvents such as ethanol or ethyl acetate.
Characterization : The final compound is characterized by spectroscopic methods including FT-IR (to confirm acetamide and azo groups), NMR (proton and carbon for structural confirmation), and mass spectrometry.
Chemical Reactions Analysis
Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[2-(2-iodo-4,6-dinitrophenyl)diazenyl]-4-methoxyphenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and iodo derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Scientific Research Applications
Analytical Chemistry
Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[2-(2-iodo-4,6-dinitrophenyl)diazenyl]-4-methoxyphenyl]- can be effectively analyzed using High-Performance Liquid Chromatography (HPLC). A specific method involves the use of a Newcrom R1 HPLC column with a mobile phase composed of acetonitrile and water, which allows for the separation and identification of this compound in complex mixtures. This method is scalable and suitable for preparative separations, making it valuable for pharmacokinetic studies and impurity isolation .
Pharmaceutical Research
Due to its unique structure, this compound may have potential applications in drug development, particularly in targeting G protein-coupled receptors (GPCRs). Recent studies have explored the interactions between similar compounds and GPCRs, providing insights into their agonist and antagonist profiles . This could lead to the development of new therapeutic agents.
Material Science
The compound's azo group (–N=N–) allows it to be used in dye applications due to its vivid color properties. Azo compounds are known for their ability to impart color to various materials, including textiles and plastics. This application is particularly relevant in industries focused on sustainable dyeing processes where azo compounds can be utilized without harmful environmental impacts.
Biological Studies
Research has indicated that compounds similar to Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[2-(2-iodo-4,6-dinitrophenyl)diazenyl]-4-methoxyphenyl]- can exhibit biological activity against certain pathogens. For instance, studies on related azo compounds have shown antibacterial properties, suggesting potential uses in developing antimicrobial agents .
Case Study 1: HPLC Method Development
A study published on the separation of Acetamide using Newcrom R1 HPLC demonstrated the effectiveness of this method in isolating impurities from pharmaceutical formulations. The results indicated high resolution and reproducibility, highlighting its applicability in quality control processes within pharmaceutical industries.
In a recent investigation into the biological effects of azo compounds, researchers found that derivatives similar to Acetamide exhibited significant antibacterial activity against strains of Escherichia coli. This study underscores the potential for developing new antibacterial agents based on this compound's structure.
Mechanism of Action
The mechanism of action of Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[2-(2-iodo-4,6-dinitrophenyl)diazenyl]-4-methoxyphenyl]- involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The diazenyl group plays a crucial role in these interactions, facilitating the formation of stable complexes with biological molecules. The pathways involved include enzyme inhibition and modulation of protein-protein interactions .
Comparison with Similar Compounds
Substituent Analysis :
- Iodo vs.
- Amino Group Variations: Bis(2-methoxyethyl)amino groups improve solubility in polar solvents compared to acetyloxyethyl () or cyanoethyl () substituents, which may sterically hinder solvation.
- Diazenyl Linkage: All analogues share this group, but the electron-deficient dinitrophenyl moiety in the target compound likely accelerates reduction reactions relative to mono-nitro derivatives .
Physicochemical Properties
- Thermal Stability: The allyl/cyanoethyl-substituted analogue () exhibits a melting point of 417.4°C, suggesting robust thermal resistance, possibly due to planar azo linkages. The target compound’s melting point is unreported but may be lower due to flexible methoxyethyl chains .
- Solubility : Methoxyethyl groups in the target compound likely enhance water solubility compared to acetyloxyethyl () or hydrophobic allyl groups ().
- Reactivity : The iodo substituent may act as a leaving group in nucleophilic aromatic substitution, offering synthetic versatility absent in chloro analogues .
Functional and Application Differences
- Dye Industry : The target compound’s iodo and nitro groups could optimize light absorption for textile dyes, whereas chloro analogues () are more cost-effective but less chromophoric .
- Pharmaceuticals : Chloramphenicol () demonstrates the bioactivity of nitroacetamides, but the target’s bulkier structure may limit membrane permeability.
- Agrochemicals : Acetochlor (), a chloroacetamide herbicide, highlights the role of halogenated acetamides in agriculture. The target’s iodine substituent might reduce soil mobility due to higher molecular weight .
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for preparing this compound?
Methodological Answer:
The synthesis typically involves multi-step reactions, including diazo coupling, nucleophilic substitution, and functional group protection/deprotection. Key steps include:
- Diazenyl formation : Reacting 2-iodo-4,6-dinitroaniline with nitrous acid to generate the diazonium salt, followed by coupling with the methoxyphenylacetamide precursor .
- Solvent selection : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is often used to enhance solubility of intermediates .
- Temperature control : Room temperature for diazo coupling to prevent decomposition, and elevated temperatures (~60–80°C) for amidation steps .
- Monitoring : Thin-layer chromatography (TLC) is critical to track reaction progress and isolate intermediates .
Basic: How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
Characterization requires a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of methoxy, acetamide, and aromatic protons. For example, the diazenyl proton appears as a singlet near δ 8.5–9.0 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and isotopic patterns (e.g., iodine’s distinct isotopic signature) .
- Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1540 cm⁻¹ (N–H bend) confirm acetamide functionality .
Advanced: What strategies can resolve contradictions in spectral data during characterization?
Methodological Answer:
Contradictions often arise from tautomerism, impurities, or solvent effects. To address these:
- Variable-temperature NMR : Identifies dynamic processes (e.g., keto-enol tautomerism) by observing peak splitting at different temperatures .
- 2D NMR techniques : HSQC and HMBC correlate proton and carbon signals to resolve overlapping peaks in complex aromatic regions .
- Cross-validation : Compare data with computational predictions (e.g., density functional theory (DFT)-calculated NMR shifts) .
Advanced: How do the electronic properties of substituents influence reaction pathways and regioselectivity?
Methodological Answer:
The electron-withdrawing nitro and iodo groups on the phenyl ring direct electrophilic substitution to the para position relative to the diazenyl group. Computational studies (e.g., Fukui indices) predict reactive sites:
- Nitro groups : Increase electrophilicity of the aromatic ring, favoring nucleophilic attack at the methoxyphenyl moiety .
- Methoxy groups : Electron-donating effects stabilize intermediates during amidation, reducing side reactions .
Safety: What protocols are recommended for safe handling and disposal?
Methodological Answer:
While specific toxicity data for this compound is limited ( ), general precautions include:
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of diazonium salts or nitro-containing intermediates .
- Waste disposal : Neutralize acidic/basic residues before incineration or chemical degradation .
Stability: How do environmental factors (pH, light) affect its stability in solution?
Methodological Answer:
- Photodegradation : The iodonitroaryl group is light-sensitive. Store solutions in amber glassware and avoid UV exposure .
- pH sensitivity : Under acidic conditions, the diazenyl bond may hydrolyze. Stability is optimal in neutral to slightly basic buffers (pH 7–8) .
- Thermal stability : Decomposition occurs above 100°C; differential scanning calorimetry (DSC) can identify safe storage temperatures .
Application: What biological targets or mechanisms are associated with this compound?
Methodological Answer:
Preliminary studies suggest interactions with:
- Enzyme inhibition : The diazenyl and nitro groups may bind to cysteine residues in enzymes like tyrosine kinases or cytochrome P450 .
- DNA intercalation : The planar aromatic system could intercalate DNA, though assays like ethidium bromide displacement are needed for confirmation .
Experimental Design: How can Design of Experiments (DoE) optimize synthesis yield?
Methodological Answer:
Use fractional factorial designs to test variables:
- Factors : Solvent polarity, temperature, and catalyst loading (e.g., Pd/C for deprotection steps) .
- Response surface methodology (RSM) : Models interactions between factors to identify optimal conditions (e.g., 65°C, 1.2 eq. catalyst) .
- Validation : Confirm predicted yields with triplicate runs and statistical analysis (p < 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
